molecular formula C9H7ClN2O B1429222 8-Chloro-3-methoxy-1,5-naphthyridine CAS No. 952059-69-7

8-Chloro-3-methoxy-1,5-naphthyridine

Cat. No. B1429222
M. Wt: 194.62 g/mol
InChI Key: SVELGGXLWDUMTP-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A two-necked round bottomed flask equipped with an air condenser (protected with CaCl2 guard tube) was charged with 7-Methoxy-1H-[1,5]naphthyridin-4-one (13 g) and POCl3 (65 mL). The reaction mixture was allowed to reflux at 120° C. for 12 h. The POCl3 was removed in vacuo and azeotroped twice with toluene. EtOAc (75 mL) was added and the reaction mixture was stirred at 50-60° C. for 15-20 min. EtOAc removed separated by decantation. The organic layers were combined and concentrated. The obtained crude was dissolved in EtOAc (50 ml) and a washed with satd. aqueous sodium bicarbonate. The organic layer was dried over Na2SO4 and concentrated. The resulting solids were suspended in hexane, stirred for 15 min, filtered and dried under vacuum.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].[CH3:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](=O)[CH:11]=[CH:12][NH:13]2)=[N:8][CH:7]=1.O=P(Cl)(Cl)[Cl:19]>CCOC(C)=O>[Cl:19][C:10]1[CH:11]=[CH:12][N:13]=[C:14]2[C:9]=1[N:8]=[CH:7][C:6]([O:5][CH3:4])=[CH:15]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
COC1=CN=C2C(C=CNC2=C1)=O
Name
Quantity
65 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50-60° C. for 15-20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The POCl3 was removed in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped twice with toluene
ADDITION
Type
ADDITION
Details
EtOAc (75 mL) was added
CUSTOM
Type
CUSTOM
Details
EtOAc removed
CUSTOM
Type
CUSTOM
Details
separated by decantation
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude
WASH
Type
WASH
Details
a washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) min
Name
Type
Smiles
ClC=1C=CN=C2C=C(C=NC12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.